molecular formula C9H7ClN2O2 B11777978 2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid

2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid

Cat. No.: B11777978
M. Wt: 210.62 g/mol
InChI Key: MEZXFGUKNRLWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid typically involves the following steps:

    Formation of the Benzimidazole Core: The initial step involves the formation of the benzimidazole core.

    Chlorination: The next step involves the chlorination of the benzimidazole ring.

    Introduction of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned steps. The process is optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium cyanide

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted benzimidazole derivatives with various functional groups

Mechanism of Action

The mechanism of action of 2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-1H-benzo[d]imidazol-5-yl)acetic acid is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

2-(2-chloro-3H-benzimidazol-5-yl)acetic acid

InChI

InChI=1S/C9H7ClN2O2/c10-9-11-6-2-1-5(4-8(13)14)3-7(6)12-9/h1-3H,4H2,(H,11,12)(H,13,14)

InChI Key

MEZXFGUKNRLWMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)NC(=N2)Cl

Origin of Product

United States

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